molecular formula C10H14O2S2 B610224 Propargyl-PEG1-SS-PEG1-Propargyl CAS No. 1964503-40-9

Propargyl-PEG1-SS-PEG1-Propargyl

Cat. No. B610224
CAS RN: 1964503-40-9
M. Wt: 230.34
InChI Key: UXMUCGURZSHSDV-UHFFFAOYSA-N
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Description

Propargyl-PEG1-SS-PEG1-Propargyl is a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

The propargyl group in Propargyl-PEG1-SS-PEG1-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The disulfide bond can be cleaved with a reducing agent .


Molecular Structure Analysis

The molecular weight of Propargyl-PEG1-SS-PEG1-Propargyl is 230.35 . The molecular formula is C10H14O2S2 . The SMILES representation is C#CCOCCSSCCOCC#C .


Chemical Reactions Analysis

The propargyl groups in Propargyl-PEG1-SS-PEG1-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The disulfide bond can be cleaved with a reducing agent .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG1-SS-PEG1-Propargyl is 230.35 . The molecular formula is C10H14O2S2 . The SMILES representation is C#CCOCCSSCCOCC#C .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Synthesis

Propargyl-PEG1-SS-PEG1-Propargyl is used as a cleavable 2 unit PEG ADC linker in the synthesis of antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.

Click Chemistry

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Click Chemistry is a popular reaction in bioconjugation and material science.

Crosslinking

Propargyl-PEG1-SS-PEG1-Propargyl is a Click Chemistry-ready crosslinker . The propargyl groups can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .

Functional Group Derivatization

The hydroxyl group in Propargyl-PEG1-SS-PEG1-Propargyl enables further derivatization or replacement with other reactive functional groups . This makes it a versatile tool in organic synthesis.

Disulfide Bond Cleavage

This compound contains a cleavable disulfide bond . Disulfide bonds are crucial in the folding and stability of some proteins, and the ability to cleave these bonds is important in certain research applications.

Synthetic Intermediates and Building Blocks

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Mechanism of Action

Target of Action

Propargyl-PEG1-SS-PEG1-Propargyl is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of target cells, typically cancer cells .

Mode of Action

This compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, known as click chemistry , allows for the stable attachment of the drug to the antibody .

Biochemical Pathways

The key biochemical pathway involved in the action of Propargyl-PEG1-SS-PEG1-Propargyl is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction forms a stable triazole linkage between the antibody and the drug in the ADC . Once the ADC binds to its target cell, the drug is released to exert its cytotoxic effect .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG1-SS-PEG1-Propargyl are largely determined by the properties of the ADCs in which it is used . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will impact the bioavailability of the drug.

Result of Action

The primary result of the action of Propargyl-PEG1-SS-PEG1-Propargyl is the formation of ADCs . These ADCs can deliver cytotoxic drugs directly to target cells, thereby increasing the efficacy of the drug and reducing systemic side effects .

Action Environment

The action of Propargyl-PEG1-SS-PEG1-Propargyl is influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound may be influenced by storage conditions . It is typically stored at -20℃ in a dry and light-protected environment .

Future Directions

The use of Propargyl-PEG1-SS-PEG1-Propargyl in the synthesis of antibody-drug conjugates (ADCs) represents a promising direction for future research . Its ability to form a stable triazole linkage via copper-catalyzed azide-alkyne Click Chemistry makes it a valuable tool in the field of bioconjugation .

properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S2/c1-3-5-11-7-9-13-14-10-8-12-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMUCGURZSHSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCSSCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265796
Record name Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG1-SS-PEG1-Propargyl

CAS RN

1964503-40-9
Record name Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1964503-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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